REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][N:2]([CH2:3][CH:4]1[N:5]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]>>[CH3:1][N:2]([CH2:3][CH:4]1[NH:5][CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]
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Name
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Type
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product
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Smiles
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CN(C)CC1CCCN1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][N:2]([CH2:3][CH:4]1[N:5]([CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]>>[CH3:1][N:2]([CH2:3][CH:4]1[NH:5][CH2:6][CH2:7][CH2:8]1)[CH3:16].[ClH:17]
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1CCCN1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |